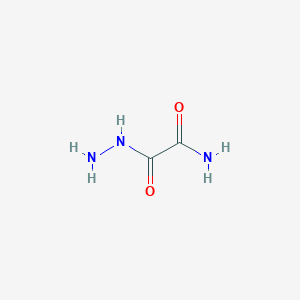

Oxamic hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45889. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-1(6)2(7)5-4/h4H2,(H2,3,6)(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKRDWKSHLLYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199483 | |

| Record name | Semioxamazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-96-8 | |

| Record name | 2-Amino-2-oxoacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semioxamazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamic hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Semioxamazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminooxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMIOXAMAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET2UBD6NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxamic Hydrazide from Diethyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of oxamic hydrazide, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, diethyl oxalate (B1200264). This document details the experimental protocol, presents key quantitative data, and visualizes the synthetic workflow.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, and anti-inflammatory properties. The synthesis of this compound from diethyl oxalate and hydrazine (B178648) hydrate (B1144303) is an efficient and high-yielding method, making it a preferred route for laboratory and potential industrial-scale production. This guide will focus on the core chemical synthesis, providing the necessary technical details for its successful replication.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 515-96-8 | [1][2] |

| Molecular Formula | C₂H₅N₃O₂ | [1][2] |

| Molecular Weight | 103.08 g/mol | [1][2] |

| Melting Point | 221 °C | [1] |

| Appearance | White powder | [2] |

Synthesis of this compound from Diethyl Oxalate

The synthesis of this compound from diethyl oxalate proceeds via the hydrazinolysis of the ester. This reaction is typically carried out by treating diethyl oxalate with hydrazine hydrate. The general reaction scheme is depicted below:

C₂H₅OOC-COOC₂H₅ + 2 N₂H₄·H₂O → H₂N-NH-CO-CO-NH-NH₂ + 2 C₂H₅OH + 2 H₂O

While this illustrates the formation of oxalyl dihydrazide, the synthesis of this compound (semioxamazide) involves the reaction of one equivalent of hydrazine with diethyl oxalate, followed by ammonolysis or careful control of stoichiometry. However, a more direct and high-yielding synthesis of hydrazides from esters is outlined in the detailed protocol below, adapted from established methodologies for hydrazide synthesis.[3]

Experimental Protocol

This protocol is based on a general method for the synthesis of hydrazides from esters and hydrazine hydrate, which has been shown to be high-yielding.[3]

Materials:

-

Diethyl oxalate

-

Hydrazine hydrate (80% solution or other available concentration)

-

Reactor equipped with a magnetic stirrer, heating mantle, thermometer, and a distillation or fractionation column.

-

Vacuum source for distillation.

Procedure:

-

Charging the Reactor: In a clean and dry reactor, charge diethyl oxalate and hydrazine hydrate. The recommended molar ratio of diethyl oxalate to hydrazine hydrate is 1:(1-1.5).[3]

-

Reaction: Begin stirring the mixture and heat it to reflux. The reflux is maintained for a period of 0.5 to 2 hours.[3]

-

Byproduct Removal: After the initial reflux period, configure the apparatus for reactive fractionation or reactive rectification. Control the distillation to remove the ethanol (B145695) and water byproducts. The temperature at the top of the column should be maintained to selectively remove these lower-boiling components.[3]

-

Reaction Completion: Continue the reaction until the removal of ethanol and water is complete, indicating the reaction has gone to completion.

-

Isolation of Product: Once the reaction is complete, cool the reactor. The desired product, this compound, is then isolated by distillation under reduced pressure.[3]

Expected Yield:

This general method for the synthesis of hydrazides from esters is reported to have a yield of over 90%.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from diethyl oxalate.

| Parameter | Value | Reference(s) |

| Molar Ratio (Diethyl Oxalate:Hydrazine Hydrate) | 1 : (1 - 1.5) | [3] |

| Reaction Time | 0.5 - 2 hours (reflux) | [3] |

| Yield | > 90% | [3] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from diethyl oxalate.

References

An In-depth Technical Guide to the Mechanism of Oxamic Hydrazide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of oxamic hydrazide, a molecule of interest in medicinal chemistry and drug development. This document details the reaction mechanism, experimental protocols for its synthesis, and relevant biological pathways.

Introduction

This compound is a derivative of oxamic acid characterized by the presence of a hydrazide functional group (-CONHNH₂). This functional group is a key structural motif in many biologically active compounds, conferring properties that are relevant for drug design and development. Hydrazides are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding the mechanism of this compound formation is crucial for the efficient synthesis of this and related compounds, enabling the exploration of their therapeutic potential.

Mechanism of this compound Formation

The formation of this compound from an appropriate precursor, such as diethyl oxalate (B1200264), proceeds via a nucleophilic acyl substitution reaction. This is a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine (B178648) on one of the electrophilic carbonyl carbons of diethyl oxalate. The lone pair of electrons on the hydrazine's nitrogen atom forms a new bond with the carbonyl carbon, leading to the breaking of the carbon-oxygen pi bond. This results in the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the ethoxide group (-OCH₂CH₃) is eliminated as a leaving group.

Step 3: Deprotonation The positively charged nitrogen atom in the resulting intermediate is then deprotonated, typically by another hydrazine molecule or the ethoxide leaving group, to yield the stable this compound product and regenerate the neutral nucleophile or form ethanol (B145695).

The overall reaction can be summarized as the substitution of an ethoxy group with a hydrazinyl group.

Caption: General workflow for the nucleophilic acyl substitution mechanism of this compound formation.

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of a dialkyl oxalate, such as diethyl oxalate, with hydrazine hydrate (B1144303).

Synthesis of this compound from Diethyl Oxalate

Materials:

-

Diethyl oxalate

-

Hydrazine hydrate (80% solution in water)

-

Absolute ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve diethyl oxalate in absolute ethanol.

-

Add hydrazine hydrate dropwise to the stirred solution. A 1:1 to 1:1.2 molar ratio of diethyl oxalate to hydrazine hydrate is typically used.

-

Heat the reaction mixture to reflux (approximately 75-85°C) and maintain for 1 to 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature, which should result in the precipitation of the crude product.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

-

Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups (around 3300 cm⁻¹), the C=O stretching of the amide and hydrazide groups (around 1650-1660 cm⁻¹), and N-H bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the NH and NH₂ protons. The chemical shifts of these protons can be broad and their position can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons. According to spectral data from PubChem, the 13C NMR spectrum of oxamic acid hydrazide shows peaks around 157.3 and 161.4 ppm.[1]

-

Quantitative Data

The yield of this compound synthesis is influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants. While a general yield of 60-85% is reported for the synthesis from oxamic acid and hydrazine hydrate, optimizing the conditions for the reaction of diethyl oxalate with hydrazine can lead to high yields.[2] For a similar reaction involving the formation of succinic dihydrazide from diethyl succinate (B1194679) and hydrazine hydrate, a yield of 89% has been reported.[3]

| Starting Material | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Diethyl Succinate | Hydrazine Hydrate | None | 6 | 95-115 | 89 | CN103408454A[3] |

| Oxamic Acid | Hydrazine Hydrate | Aqueous | Reflux | - | 60-85 | Vulcanchem[2] |

| Diethyl Oxalate | Hydrazine Hydrate | Ethanol | 1-2 | 75-85 | - | General protocol based on similar reactions |

Biological Relevance: Inhibition of Inflammatory Pathways

Hydrazide-containing compounds have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory activity against key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

The arachidonic acid cascade is a major pathway in the inflammatory response. Arachidonic acid, released from cell membranes, is metabolized by two main enzymatic pathways:

-

Cyclooxygenase (COX) pathway: This pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (B1171923) (PGs), which are potent mediators of inflammation, pain, and fever.

-

Lipoxygenase (LOX) pathway: The 5-LOX enzyme converts arachidonic acid into leukotrienes (LTs), which are involved in various inflammatory processes, including leukocyte chemotaxis and increased vascular permeability.

Dual inhibitors that target both COX-2 and 5-LOX are of significant interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit the COX pathway.[4] The hydrazide moiety can play a crucial role in the binding of these inhibitors to the active sites of the target enzymes.

Caption: Simplified diagram of the COX-2 and 5-LOX inflammatory pathways and the potential site of action for hydrazide-based inhibitors.

Conclusion

The synthesis of this compound via nucleophilic acyl substitution is a fundamental reaction for accessing a versatile building block in medicinal chemistry. The straightforward nature of this transformation, coupled with the potential for hydrazide-containing molecules to interact with key biological targets such as COX-2 and 5-LOX, underscores the importance of understanding its underlying mechanism and synthetic protocols. This guide provides a foundational resource for researchers and professionals in drug development to facilitate the synthesis and exploration of this compound and its derivatives for therapeutic applications.

References

- 1. Oxamic acid hydrazide | C2H5N3O2 | CID 68200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 4. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Oxamic Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of oxamic hydrazide (also known as semioxamazide), a molecule of interest in medicinal chemistry and drug development. This document compiles key spectroscopic data from nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols for these techniques are also provided to facilitate the replication and validation of these findings.

Core Spectroscopic Data

The following sections present quantitative data for the spectroscopic analysis of this compound. This information is crucial for the identification, purity assessment, and structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows two distinct signals corresponding to the two carbonyl carbons in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | C=O (amide) |

| 162.5 | C=O (hydrazide) |

¹H NMR Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, typically recorded as a KBr pellet, exhibits characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3430 | N-H stretching (amide & hydrazide) | Strong, Broad |

| 3320 | N-H stretching (amide & hydrazide) | Strong, Broad |

| 1680 | C=O stretching (amide I band) | Strong |

| 1640 | C=O stretching (hydrazide) | Strong |

| 1600 | N-H bending (amide II band) | Medium |

| 1400 - 1200 | C-N stretching | Medium |

| 780 | N-H out-of-plane bending | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) reveals the molecular ion peak and characteristic fragmentation patterns.[1]

| Mass-to-Charge Ratio (m/z) | Assignment | Relative Abundance |

| 103 | [M]⁺ (Molecular Ion) | High |

| 59 | [H₂NCO-NH]⁺ | Medium |

| 44 | [H₂NCO]⁺ | High |

| 43 | [HNCO]⁺ | High |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The UV-Vis spectrum of this compound in a suitable solvent shows a characteristic absorption maximum (λmax).[1]

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| ~210 nm | Not reported | Not specified |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Sample Preparation and General Workflow

The general workflow for the spectroscopic characterization of a solid sample like this compound is outlined below.

Caption: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

For ¹H and ¹³C NMR, accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum, typically using a single pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and high-purity KBr powder in an oven to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the positions and intensities of the major absorption bands.

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Ensure the solution is free of any particulate matter by filtration if necessary.

-

Transfer the solution to a GC autosampler vial.

-

-

Instrumental Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated on a capillary GC column (e.g., a nonpolar column like DB-5ms). A suitable temperature program is used to elute the compound.

-

The eluent from the GC column is introduced into the mass spectrometer's ion source (typically electron ionization at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or water).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity or the concentration of an unknown sample by comparing its absorbance to a calibration curve.

-

Signaling Pathways and Logical Relationships

The spectroscopic data obtained from these methods are interconnected and provide complementary information for the structural confirmation of this compound. The logical flow of this process is depicted below.

Caption: Interrelation of spectroscopic data for structural elucidation.

References

Crystal Structure of Oxamic Hydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of oxamic hydrazide derivatives, a class of compounds attracting significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, details common experimental protocols for their synthesis and structural determination, and explores a relevant biological signaling pathway influenced by these derivatives.

Introduction

This compound and its derivatives are characterized by a core structure featuring an oxamide (B166460) and a hydrazide moiety. This structural motif provides a versatile scaffold for the development of novel therapeutic agents. The arrangement of atoms in the crystalline state, determined through X-ray crystallography, is crucial for understanding their chemical properties, stability, and structure-activity relationships (SAR), which are fundamental to rational drug design. This guide will delve into the crystallographic details of several this compound derivatives, offering a comparative analysis of their structural parameters.

Crystal Structure Data of this compound Derivatives

The following tables summarize the crystallographic data for selected this compound derivatives, providing a comparative overview of their unit cell parameters and space groups.

Table 1: Crystallographic Data for this compound Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide | C₁₀H₁₁N₃O₃ | Triclinic | P-1 | 7.0399(5) | 8.6252(8) | 9.5474(9) | 81.730(3) | 72.738(3) | 67.450(3) | 510.99(8) | 2 | [1] |

| Bis{2-amino-2-oxo-N-[(1E)-1-(pyridin-2-yl)ethylidene]acetohydrazidato}nickel(II) | [Ni(C₉H₉N₄O₂)₂] | Monoclinic | C2/c | 16.703(3) | 17.878(4) | 8.929(2) | 90 | 114.915(5) | 90 | 2418.2(9) | 4 | [2] |

| 2-Hydroxyamino-2-oxoacetohydrazide | C₂H₅N₃O₃ | Monoclinic | P2₁/c | 9.3968(7) | 3.6728(2) | 12.7510(8) | 90 | 95.598(5) | 90 | 437.97(5) | 4 | [3] |

| N-phenyl oxamic acid thiohydrazide complex | [Ni(C₁₅H₁₁N₃O₂S)(C₅H₅N)] | Monoclinic | C2/c | 41.91(2) | 3.952(3) | 28.840(13) | 90 | 126.87(4) | 90 | 3821(4) | 8 | [4] |

Experimental Protocols

The synthesis and structural characterization of this compound derivatives typically follow established chemical and crystallographic methodologies.

Synthesis of this compound Derivatives

A common synthetic route to Schiff base derivatives of this compound involves the condensation reaction of this compound with a substituted aldehyde or ketone.[1]

Workflow for the Synthesis of (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide:

Caption: Synthetic workflow for an this compound derivative.

General Procedure:

-

Dissolution: this compound is suspended in a suitable solvent, such as ethanol.

-

Addition: The corresponding aldehyde or ketone (e.g., 2-hydroxyacetophenone) is added to the suspension, typically in a 1:1 molar ratio.[1]

-

Reaction: The mixture is heated under reflux for several hours.

-

Isolation: After cooling, the resulting precipitate is filtered, washed with a solvent like ethanol, and dried.

-

Purification: The crude product is often purified by recrystallization from an appropriate solvent (e.g., dimethylformamide) to yield crystals suitable for X-ray diffraction.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids.

Workflow for Single-Crystal X-ray Diffraction:

Caption: General workflow for X-ray crystal structure determination.

Key Experimental Steps:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer (e.g., a Bruker Kappa APEXII CCD). Data is collected at a specific temperature, often low temperatures like 173 K, to minimize thermal vibrations.[1]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS.

-

Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[2] This process refines atomic coordinates, and thermal parameters.

-

Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Biological Activity and Signaling Pathways

This compound derivatives have been reported to exhibit a range of biological activities, including anticancer properties. Some derivatives have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation.

p53-Mediated Cell Cycle Arrest at the G1/S Checkpoint

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. One of the key mechanisms of p53-mediated tumor suppression is the induction of G1 phase arrest, preventing the replication of damaged DNA. This is primarily achieved through the transcriptional activation of the cyclin-dependent kinase inhibitor 1 (CDKN1A), also known as p21.[5]

p21 inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes.[5] The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for S-phase entry and DNA synthesis.[6]

Some this compound derivatives have been observed to cause G1/S cell cycle arrest in cancer cell lines. While the precise upstream signaling leading to p53 activation by these compounds requires further investigation, the downstream pathway involving p21 and pRb is a well-established mechanism of G1/S arrest.

Signaling Pathway of p53-Mediated G1/S Cell Cycle Arrest:

References

- 1. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Bis{2-amino-2-oxo-N-[(1E)-1-(pyridin-2-yl-κN)ethylidene]acetohydrazidato-κ2 N′,O 1}nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyamino-2-oxoacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review - Arabian Journal of Chemistry [arabjchem.org]

- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coordination between Cell Cycle Progression and Cell Fate Decision by the p53 and E2F1 Pathways in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of Oxamic Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamic hydrazide, a small molecule featuring adjacent amide and hydrazide functionalities, possesses a flexible backbone with multiple rotatable bonds. Its conformational landscape is crucial for understanding its chemical reactivity, coordination chemistry, and potential biological activity. As a key fragment in the design of more complex molecules, a thorough understanding of its intrinsic conformational preferences is paramount. This technical guide outlines the theoretical methodologies for investigating the conformational space of this compound. While direct, comprehensive theoretical studies on the parent this compound are not prevalent in the reviewed literature, this document details the established computational protocols required for such an analysis. It presents experimental data from a derivative to serve as a benchmark and leverages theoretical findings from analogous molecules to provide context and expected outcomes.

Introduction to the Conformational Flexibility of this compound

The conformational flexibility of this compound (H₂N-C(O)-C(O)-NHNH₂) is primarily determined by the rotation around three key single bonds:

-

τ₁ (O=C-C=O): Rotation around the central carbon-carbon bond.

-

τ₂ (C-N): Rotation around the carbon-nitrogen bond of the hydrazide group.

-

τ₃ (N-N): Rotation around the nitrogen-nitrogen bond.

Each of these rotations leads to different conformers with distinct energies, geometries, and dipole moments. The interplay of steric hindrance, hyperconjugation, and intramolecular hydrogen bonding dictates the relative stability of these conformers and the energy barriers that separate them. Theoretical chemistry provides a powerful toolkit to explore this potential energy surface (PES) in detail.

Theoretical Protocols for Conformational Analysis

A rigorous theoretical study of this compound's conformation involves a systematic workflow. This protocol is designed to identify all stable conformers (local minima on the PES) and the transition states that connect them.

Computational Methods

A combination of quantum mechanical methods is typically employed. Density Functional Theory (DFT) is a popular choice due to its balance of computational cost and accuracy.

-

Recommended Functionals: B3LYP, M06-2X, or ωB97X-D are robust choices for studying conformational energies and rotational barriers.

-

Basis Sets: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including lone pairs and potential diffuse electron density.

Methodological Workflow

The following diagram, generated using DOT language, illustrates the standard workflow for a comprehensive conformational analysis.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Oxamic Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamic hydrazide, a small, bifunctional organic molecule, has garnered significant interest in medicinal chemistry and drug development due to its versatile reactivity and potential as a scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, with a focus on its application in the synthesis of bioactive compounds. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.

Chemical Properties of this compound

This compound, with the systematic IUPAC name 2-hydrazinyl-2-oxoacetamide, is a simple derivative of oxalic acid. Its chemical structure features both an amide and a hydrazide functional group, rendering it a versatile building block in organic synthesis. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂H₅N₃O₂ | - |

| Molecular Weight | 103.08 g/mol | - |

| CAS Number | 515-96-8 | - |

| Appearance | White crystalline powder | - |

| Melting Point | 221-223 °C (decomposes) | - |

| Boiling Point | ~193.27 °C (estimated) | - |

| pKa (predicted) | 10.72 ± 0.20 | - |

| Solubility | Soluble in water, acids, and alkalis. Specific quantitative data in g/100mL for water, DMSO, and ethanol (B145695) are not readily available in the literature. | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of an oxalic acid ester, such as diethyl oxalate (B1200264), with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction is a common method for the preparation of hydrazides.

Experimental Protocol: Synthesis of this compound from Diethyl Oxalate and Hydrazine Hydrate

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, the following general procedure for the synthesis of a hydrazide from an ester and hydrazine hydrate can be adapted.[2]

Materials:

-

Diethyl oxalate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (1 equivalent) in absolute ethanol.

-

To this solution, add hydrazine hydrate (2.2 equivalents) dropwise with stirring. The molar ratio is crucial to ensure the reaction of both ester groups.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which should result in the precipitation of this compound.

-

The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and by-products.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a water-ethanol mixture.

-

The final product should be dried under vacuum to yield a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity of this compound

The reactivity of this compound is dominated by its nucleophilic hydrazine moiety, which readily reacts with electrophiles, most notably the carbonyl group of aldehydes and ketones. This reaction forms the basis for the synthesis of a wide array of hydrazone derivatives.

Reaction with Carbonyl Compounds: Hydrazone Formation

This compound serves as a reagent for the characterization and derivatization of aldehydes and ketones through the formation of stable hydrazones.[3] This reaction is a condensation reaction where a molecule of water is eliminated.

Experimental Protocol: Reaction of this compound with Acetone (B3395972)

The following is a general protocol for the formation of a hydrazone from a hydrazide and a ketone, which can be specifically applied to the reaction of this compound with acetone.[4]

Materials:

-

This compound

-

Acetone

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

-

Add acetone (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The formation of the hydrazone is often indicated by the formation of a precipitate.

-

If the reaction is slow at room temperature, it can be gently heated to reflux for 1-2 hours.

-

After the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

The product can be purified by recrystallization from a suitable solvent.

Reaction Workflow Diagram

Caption: Reaction of this compound with acetone.

Role in Drug Development and Signaling Pathways

Hydrazide and hydrazone moieties are prevalent in many biologically active compounds and are considered "privileged structures" in medicinal chemistry.[5] While direct studies on the effect of this compound on specific signaling pathways are limited, the broader class of small molecule hydrazides and their derivatives have been shown to modulate key cellular signaling cascades implicated in diseases such as cancer.

Derivatives of hydrazides have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and are important targets in cancer therapy. Furthermore, some hydrazone-containing compounds have been shown to influence critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.[6][7]

Hypothetical Inhibition of a Kinase Signaling Pathway

The following diagram illustrates a generalized kinase signaling pathway and indicates a potential point of inhibition by a small molecule inhibitor, which could conceptually be a derivative of this compound. This serves as a representative model for how such compounds might exert their therapeutic effects.

References

A Technical Guide to the Synthesis and Evaluation of Novel Oxamic Hydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamic hydrazide and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Possessing a unique structural motif, these analogs have been explored for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2][3] This guide provides an in-depth overview of the core synthetic methodologies for creating novel this compound analogs, detailed experimental protocols for their synthesis and characterization, and a summary of their biological evaluation. Quantitative data are presented in structured tables for comparative analysis, and key experimental and biological pathways are illustrated using standardized diagrams to facilitate understanding and further research in this promising area.

Core Synthesis and Key Analogs

The foundation for developing novel analogs is the synthesis of the this compound core, which is typically followed by diversification through reactions targeting the hydrazide functional group.

Synthesis of the this compound Core

The parent compound, this compound, is generally synthesized via a straightforward condensation reaction between an oxamic acid derivative (like an ester) or oxamic acid itself and hydrazine (B178648) hydrate (B1144303).[1] The reaction typically proceeds under reflux conditions.

A common synthetic route involves the reaction of oxamic acid with hydrazine hydrate in an aqueous medium, often under reflux, with yields generally ranging from 60% to 85%.[1] The mechanism involves a nucleophilic attack by the hydrazine on the carbonyl carbon of the oxamic acid, resulting in a condensation reaction.[1]

Synthesis of Schiff Base (Hydrazone) Analogs

One of the most common and effective methods for creating a diverse library of analogs is the condensation of this compound with various aromatic and unsaturated aldehydes or ketones.[2][4] This reaction forms Schiff bases, also known as hydrazones, which contain the characteristic azometine (–NHN=CH–) group and are widely studied for their broad spectrum of biological activities.[3]

Synthesis of Heterocyclic Analogs

The this compound scaffold is a valuable precursor for synthesizing various heterocyclic compounds.

-

1,3,4-Oxadiazoles: Acyl hydrazide derivatives can be cyclized to form 1,3,4-oxadiazoles. A typical method involves treating N,N'-diacylhydrazines with a dehydrating agent like phosphoryl chloride.[5] These heterocyclic compounds are known for their antibacterial, antifungal, and anti-inflammatory activities.[5][6]

-

1,3,4-Thiadiazoles: Thiohydrazide analogs of oxamic acid are used to synthesize 1,3,4-thiadiazole (B1197879) derivatives.[7] These sulfur-containing heterocycles are also of significant interest for their biological properties.[7]

Experimental Workflows and Protocols

General Workflow for Synthesis and Evaluation

The development of novel this compound analogs follows a logical progression from synthesis to biological screening. This process involves the initial synthesis of the core hydrazide, its diversification into a library of analogs, and subsequent evaluation of their therapeutic potential.

Caption: General workflow from synthesis to biological evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-2-amino-N'-(substituted-benzylidene)-2-oxoacetohydrazide (Schiff Base Analog)

This protocol is adapted from the synthesis of Schiff bases derived from this compound.[4]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.

-

Addition of Aldehyde: To the solution, add the desired substituted aromatic aldehyde (1.0 eq).

-

Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base derivative.

-

Characterization: Confirm the structure using FTIR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Analogs

This protocol is a general procedure based on the cyclization of N,N'-diacylhydrazine precursors.[5][6]

-

Starting Material: Begin with the appropriate N,N'-diacylhydrazine derivative (1.0 eq).

-

Reaction Setup: Suspend the diacylhydrazine in a solvent like toluene.

-

Cyclization/Dehydration: Add phosphoryl chloride (POCl3) (2-3 eq) dropwise to the mixture at 0 °C.

-

Reflux: After addition, allow the mixture to warm to room temperature and then reflux for 6-8 hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the mixture and carefully pour it onto crushed ice or into a cold 5% sodium hydroxide (B78521) solution to neutralize the excess POCl3.

-

Extraction: Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Purification: Wash the organic layer with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting solid by recrystallization from ethanol.

-

Characterization: Analyze the final product using spectroscopic methods to confirm the formation of the 1,3,4-oxadiazole (B1194373) ring.

Data Presentation: Physicochemical and Biological

Quantitative data from the synthesis and biological evaluation of various this compound analogs are summarized below.

Table 1: Physicochemical and Yield Data for Selected Hydrazide Analogs

| Compound ID | Molecular Formula | Method | Yield (%) | m.p. (°C) | Reference |

| 5d | C20H12Br2N4O2 | Grinding | - | 241-243 | [8] |

| 7a | C36H28Cl2N6O8 | Grinding | - | >300 | [8] |

| 11 | C26H20N6O2 | Grinding | - | 211-213 | [8] |

| Compound I | C10H11N3O3 | Condensation | - | - | [4] |

Table 2: Spectroscopic Data for Selected Hydrazide Analogs

| Compound ID | IR (KBr, cm⁻¹) | 1H-NMR (DMSO-d₆, δ ppm) | MS m/z (%) | Reference |

| 5d | 3279 (NH), 2218 (CN), 1652 (C=O) | 7.29–7.99 (m, 8H, Ar-H), 8.24 (s, 2H, 2CH=), 10.78 (s, 2H, 2NH) | 411 (M⁺, 29) | [8] |

| 5e | 3271 (NH), 2221 (CN), 1677 (C=O) | 8.13–8.39 (m, 8H, Ar-H), 8.82 (s, 2H, 2CH=), 10.96 (s, 2H, 2NH) | 432 (M⁺, 48) | [8] |

| 11 | 3248 (NH), 2216 (CN), 1660 (C=O) | 2.32 (s, 6H, 2CH₃), 6.98–7.96 (m, 8H, Ar-H), 11.32 (s, 2H, 2NH) | 528 (M⁺, 27) | [8] |

| Compound I | - | - | - | [4] |

Table 3: Biological Activity Data for Selected Hydrazide-Hydrazone Analogs

| Compound ID | Target | Assay | Activity (IC₅₀ / MIC) | Reference |

| 3h | PC-3 (Prostate Cancer) | MTT Assay | IC₅₀ = 1.32 µM | [9] |

| 3h | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ = 2.99 µM | [9] |

| 3h | HT-29 (Colon Cancer) | MTT Assay | IC₅₀ = 1.71 µM | [9] |

| 1k-n | M. tuberculosis H37Ra | - | MIC = 8 µg/mL | [10] |

| Two derivatives | Pyrazinamide-resistant M. tb | - | MIC = 4 µg/mL | [10] |

Biological Significance and Signaling Pathways

Hydrazide-hydrazone derivatives have demonstrated significant potential as anticancer agents.[9] Certain analogs have been shown to induce apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells.

Apoptosis Induction Pathway

Studies on potent hydrazide-hydrazone derivatives, such as compound 3h , have shown that they can increase the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[9] This suggests a mechanism of action that involves triggering the intrinsic or extrinsic apoptotic pathways, leading to cancer cell death.

Caption: Simplified signaling pathway for apoptosis induction.

Conclusion

The synthesis of novel this compound analogs provides a fertile ground for the discovery of new therapeutic agents. The straightforward and versatile chemistry of the this compound core allows for the creation of large, diverse libraries of compounds, including Schiff bases and various heterocycles. As demonstrated, many of these derivatives exhibit potent and specific biological activities, particularly as anticancer and antimicrobial agents. The methodologies and data presented in this guide serve as a comprehensive resource for researchers aiming to design, synthesize, and evaluate the next generation of this compound-based drugs. Further exploration, including in vivo studies and mechanism-of-action elucidation, is critical to translating these promising findings into clinical applications.

References

- 1. This compound (515-96-8) for sale [vulcanchem.com]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review - Arabian Journal of Chemistry [arabjchem.org]

- 8. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

- 9. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biological Activities of Oxamic Hydrazide Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The quest for novel therapeutic agents has led researchers to explore a multitude of chemical scaffolds. Among these, the oxamic hydrazide core has emerged as a privileged structure in medicinal chemistry. Characterized by a hydrazine (B178648) functional group attached to an oxamic acid moiety, this scaffold serves as a versatile building block for the synthesis of derivatives with a wide spectrum of biological activities.[1][2][3] These activities range from anticancer and antimicrobial to enzyme inhibition, making this compound derivatives promising candidates for drug development.[4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound scaffolds, tailored for researchers, scientists, and drug development professionals.

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically straightforward and cost-effective.[4] The foundational this compound can be prepared through the condensation reaction of oxamic acid and hydrazine hydrate.[1] This core scaffold is then commonly reacted with various aldehydes and ketones to produce a diverse library of this compound-hydrazone derivatives. This reaction is a conventional Schiff base formation.[6][7]

Caption: General synthesis workflow for this compound-hydrazone derivatives.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[4][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8]

Quantitative Anticancer Data

The antiproliferative activity of various this compound-hydrazone derivatives has been quantified, with several compounds showing potent activity, sometimes exceeding that of standard chemotherapeutic drugs.[8][9][10]

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 7k (2-hydroxybenzylidene) | MDA-MB-231 (Breast) | IC50 (72h) | 7.73 ± 1.05 | [8] |

| Compound 7k (2-hydroxybenzylidene) | 4T1 (Breast) | IC50 (72h) | 1.82 ± 1.14 | [8] |

| Compound 3h (pyrrole ring) | PC-3 (Prostate) | IC50 | 1.32 | [10] |

| Compound 3h (pyrrole ring) | MCF-7 (Breast) | IC50 | 2.99 | [10] |

| Compound 3h (pyrrole ring) | HT-29 (Colon) | IC50 | 1.71 | [10] |

| Compound 3e | HepG2 (Liver) | IC50 | 2.82 | [9] |

| Compound 3f | HepG2 (Liver) | IC50 | 3.13 | [9] |

| Compound 4a | Jurkat (Leukemia) | IC50 | 3.14 | [9] |

| Compound 4c | HepG2 (Liver) | IC50 | 4.39 | [9] |

| Compound 4e | HepG2 (Liver) | IC50 | 7.61 | [9] |

| Quinoline (B57606) Hydrazide 19 | Neuroblastoma Cells | - | Micromolar Potency | [11] |

| Quinoline Hydrazide 22 | Neuroblastoma Cells | - | Micromolar Potency | [11] |

Mechanism of Action: Apoptosis Induction

Several studies indicate that the anticancer effects of these compounds are mediated through the induction of apoptosis. For instance, compound 3h was shown to increase caspase-3 activation, a key executioner caspase in the apoptotic pathway.[10] Similarly, compound 7k was found to induce cell death in MDA-MB-231 cells.[8] The quinoline hydrazide 22 was observed to cause G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[11]

Caption: Simplified signaling pathway for anticancer activity.

Antimicrobial Activity

Hydrazide-hydrazones are well-documented for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[4][5][12] The core scaffold can be modified to enhance potency against various pathogens, including drug-resistant strains.[5]

Quantitative Antimicrobial Data

The effectiveness of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Compound 8 | Gram-positive bacteria | MIC | 0.002 - 0.98 | [5] |

| Compound 9 | Gram-positive bacteria | MIC | 0.002 - 0.98 | [5] |

| Compound 10 | Gram-positive bacteria | MIC | 0.002 - 0.98 | [5] |

| Compound 15 | Gram-positive bacteria | MIC | 1.95 - 7.81 | [5] |

| Compound 19 | E. coli | MIC | 12.5 | [5][12] |

| Compound 19 | S. aureus | MIC | 6.25 | [5][12] |

| Compound 19 | MRSA1 | MIC | 3.125 | [5][12] |

Enzyme Inhibition

The this compound scaffold has also been investigated for its ability to inhibit various enzymes, a common strategy in drug development. Aromatic hydrazides have been identified as potent inhibitors of prostaglandin (B15479496) H2 synthase-2 (PGHS-2) peroxidase activity, with IC50 values in the micromolar range.[13] Additionally, oxamic acid analogues are known competitive inhibitors of lactate (B86563) dehydrogenase (LDH) isozymes.[14] More recently, a hydrazide-based compound was reported as the first highly selective HDAC6 inhibitor.[15]

Quantitative Enzyme Inhibition Data

| Compound/Derivative Class | Target Enzyme | Activity Metric | Value Range (µM) | Reference |

| Aromatic Hydrazides | PGHS-2 Peroxidase | IC50 | 6 - 100 | [13] |

| Imidazo[1,2-a]pyridine 3h | Ribonucleotide Reductase | IC50 | 0.1 (MCF7 cells) | [4] |

| Thiohydrazone IIIa | Ribonucleotide Reductase | IC50 | 1.51 | [4] |

| Thiohydrazone IIIe | Ribonucleotide Reductase | IC50 | 2.41 | [4] |

| Thiohydrazone IIIh | Ribonucleotide Reductase | IC50 | 2.85 | [4] |

Experimental Protocols

Protocol 1: Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][16][17] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HepG2, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using dose-response curve analysis.

Caption: A typical experimental workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[18][19][20]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control (growth control, no compound) and negative control (sterility control, no inoculum)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound directly in the wells of a 96-well plate using the broth medium.[18]

-

Inoculation: Inoculate each well (except the negative control) with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[21]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19] A microplate reader can also be used for a more quantitative assessment.[18]

Protocol 3: Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory effect of a compound on enzyme activity.[22][23]

Materials:

-

Purified enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

Test compounds (inhibitors)

-

96-well plates (UV-transparent or opaque, depending on the detection method)

-

Detection instrument (e.g., spectrophotometer, fluorometer)

Procedure:

-

Experiment Design: Choose the optimal reaction conditions, including buffer pH, temperature, and concentrations of the enzyme and substrate.[22]

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitor Reaction: Monitor the rate of the reaction (either product formation or substrate depletion) over time using an appropriate detection method (e.g., absorbance, fluorescence).[23]

-

Data Analysis: Plot the initial reaction velocity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive).[22]

References

- 1. This compound (515-96-8) for sale [vulcanchem.com]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Aromatic hydroxamic acids and hydrazides as inhibitors of the peroxidase activity of prostaglandin H2 synthase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. apec.org [apec.org]

- 20. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry of Oxamic Hydrazide: A Technical Guide for Researchers

Introduction

Oxamic hydrazide, a fascinating molecule incorporating both amide and hydrazide functionalities, presents a rich and underexplored landscape in the field of coordination chemistry. Its potential as a versatile chelating agent for a variety of metal ions positions it as a compound of significant interest for researchers, particularly in the realms of drug development, catalysis, and materials science. The presence of multiple donor sites—specifically the carbonyl oxygen atoms and the nitrogen atoms of the hydrazide group—allows for diverse coordination modes, leading to the formation of metal complexes with varied structural and electronic properties. This technical guide provides a comprehensive overview of the current understanding of the coordination chemistry of this compound, focusing on its synthesis, structural characterization, and the properties of its metal complexes. While direct studies on this compound complexes are somewhat limited, this guide draws upon the broader knowledge of related hydrazone and thiohydrazide systems to present a cohesive picture and highlight areas for future investigation.

Synthesis and Properties of this compound

This compound (2-hydrazinyl-2-oxoacetamide) is a white crystalline solid that is soluble in water and some organic solvents.[1] Its synthesis is typically achieved through the reaction of an oxamic acid derivative with hydrazine. A common laboratory-scale synthesis involves the reaction of acetyl chloride with hydrazine.[2] The resulting this compound is a stable compound at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₅N₃O₂ | [3] |

| Molecular Weight | 103.08 g/mol | [3] |

| Melting Point | 216-218 °C (decomposes) | [4] |

| Appearance | White powder | [5] |

| IUPAC Name | 2-hydrazinyl-2-oxoacetamide | [3] |

| CAS Number | 515-96-8 | [4] |

Coordination Modes of this compound

The multifunctionality of this compound allows for several potential coordination modes with metal ions. The ligand can act as a neutral molecule or be deprotonated to form anionic species, leading to the formation of mononuclear or polynuclear complexes. The primary donor atoms are the two carbonyl oxygen atoms and the nitrogen atoms of the hydrazide moiety. Based on studies of related hydrazone and hydroxamic acid ligands, the following coordination modes can be proposed for this compound:

-

Bidentate Chelation: The most common coordination mode for similar ligands involves the formation of a five-membered chelate ring. This can occur through:

-

(O, N) Coordination: Involving one of the carbonyl oxygen atoms and the terminal nitrogen atom of the hydrazide group.

-

(O, O) Coordination: Involving both carbonyl oxygen atoms, which would lead to a larger chelate ring.

-

-

Bridging Ligand: The this compound molecule can bridge two or more metal centers, leading to the formation of polynuclear complexes. This can occur through the utilization of different donor atoms to coordinate to different metal ions.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other coordinating ligands.

Caption: Possible coordination modes of the this compound ligand with metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different metal-to-ligand ratios and coordination geometries.

Experimental Protocol: Synthesis of a Schiff Base of this compound

The following protocol is adapted from the synthesis of (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide[6]:

-

Dissolution of Reactants: Dissolve this compound (1 mmol) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 2-hydroxyacetophenone (B1195853) (1 mmol) in the same solvent.

-

Reaction Mixture: Add the solution of 2-hydroxyacetophenone dropwise to the solution of this compound with constant stirring.

-

Reflux: Heat the resulting mixture to reflux for a specified period (e.g., 2-4 hours).

-

Isolation of Product: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold solvent, and dried in a desiccator over anhydrous CaCl₂.

-

Characterization: The synthesized Schiff base can be characterized by elemental analysis, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand. The key vibrational bands to monitor are those of the C=O (carbonyl) and N-H (amide and hydrazide) groups. Upon coordination to a metal ion, a shift in the frequency of the ν(C=O) band to a lower wavenumber is typically observed, indicating the involvement of the carbonyl oxygen in coordination. Similarly, changes in the N-H stretching and bending vibrations can provide insights into the coordination of the hydrazide nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected upon complexation. For instance, the resonance of the N-H protons of the hydrazide group is expected to shift upon coordination of the nitrogen atom to a metal center.

Table 2: Key IR Spectral Data for an this compound Schiff Base and Related Complexes

| Compound/Complex | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(N-H) (cm⁻¹) | Reference |

| (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide | 1660 | 1617 | ~3200-3400 | [6][7] |

| Metal complexes of the above Schiff base | Shifted to lower frequency | Shifted | Shifted | [7] |

Structural Analysis: X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information for coordination compounds. For the Schiff base derivative, (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide, a crystal structure has been reported.[6]

Table 3: Selected Crystallographic Data for (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide

| Parameter | Value | Reference |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 | [6] |

| a (Å) | 7.0399 (5) | [6] |

| b (Å) | 8.6252 (8) | [6] |

| c (Å) | 9.5474 (9) | [6] |

| α (°) | 81.730 (3) | [6] |

| β (°) | 72.738 (3) | [6] |

| γ (°) | 67.450 (3) | [6] |

| V (ų) | 510.99 (8) | [6] |

| Z | 2 | [6] |

The this compound moiety in this molecule is slightly twisted.[6] This structural information provides valuable insight into the conformational flexibility of the this compound backbone.

Thermal Analysis

Biological Activities and Potential Applications

Hydrazone derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[9][10][11] The biological activity is often enhanced upon coordination to a metal ion. This enhancement is sometimes explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its transport across the cell membrane. While the biological activities of this compound complexes are not extensively studied, the known bioactivities of related compounds suggest that this is a promising area for future research. The ability of this compound to chelate metal ions also suggests potential applications in areas such as catalysis and as precursors for the synthesis of novel materials.

Caption: A general experimental workflow for the study of this compound complexes.

Future Outlook